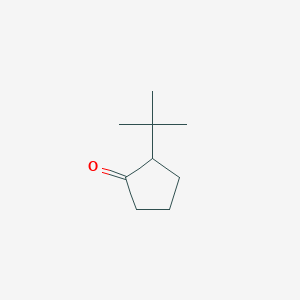

2-Tert-butylcyclopentan-1-one

Description

2-tert-Butylcyclopentan-1-one (CAS: 40557-24-2) is a cyclic ketone with a molecular formula of $ \text{C}9\text{H}{16}\text{O} $ and a molar mass of 140.22 g/mol . The compound features a cyclopentanone backbone substituted at the 2-position with a tert-butyl group ($ \text{C}(\text{CH}3)3 $), a bulky alkyl substituent known for inducing significant steric hindrance. This structural characteristic influences its physicochemical properties, including solubility, boiling point, and reactivity. The tert-butyl group enhances hydrophobicity, making the compound less soluble in polar solvents compared to smaller or more polar substituents.

Properties

IUPAC Name |

2-tert-butylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8(7)10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDOKYDMPZASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40557-24-2 | |

| Record name | 2-tert-butylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Friedel-Crafts acylation of cyclopentane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides a straightforward route to the target compound but requires rigorous control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of suitable precursors under high pressure and temperature conditions can also be employed to achieve large-scale synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylcyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-Tert-butylcyclopentan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the design of novel materials and polymers.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound : The tert-butyl group creates steric hindrance, reducing accessibility to the carbonyl group in reactions such as nucleophilic additions. Its electron-donating nature slightly decreases the electrophilicity of the ketone compared to halogenated analogs .

- 2-(3-Methylbut-2-enyl)cyclopentan-1-one : The prenyl substituent introduces unsaturation (C=C bond), enabling conjugation with the carbonyl group. This may enhance reactivity in Diels-Alder or electrophilic addition reactions compared to saturated analogs .

- Brominated Derivatives (e.g., 2-bromo-1-cyclopropylethanone, 1,5-dibromopentan-2-one): Bromine’s electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, favoring nucleophilic substitution or elimination reactions.

Solubility and Physical Properties

- The tert-butyl group in this compound likely reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. In contrast, brominated derivatives may exhibit higher density and polarity, though specific data are unavailable .

- The unsaturated substituent in 2-(3-methylbut-2-enyl)cyclopentan-1-one could lower melting points compared to saturated analogs, but experimental validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.